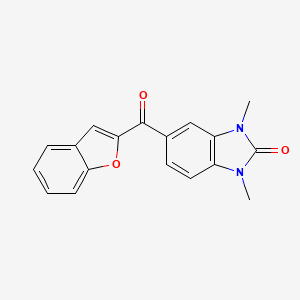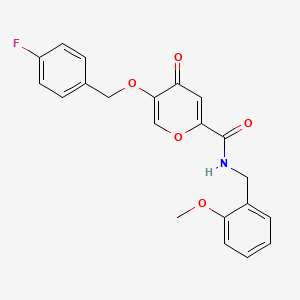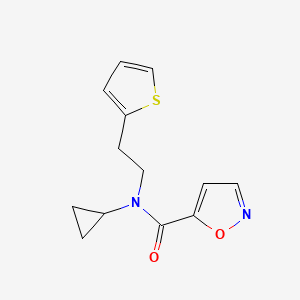
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide”, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
“this compound” selectively induces robust neuronal differentiation in various stem/progenitor cells . It also induces insulin expression and activates ERK signaling and histone acetylation in MIN6 pancreatic β cells .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is soluble in ethanol (3 mg/mL) and DMSO (5 mg/mL) . The empirical formula of the compound is C11H10N2O2S, and its molecular weight is 234.27 .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds synthesized with structures similar to N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide have been studied for their antimicrobial and antioxidant properties. For example, the synthesis of lignan conjugates via cyclopropanation has shown excellent antibacterial and antifungal activities, alongside profound antioxidant potential in certain compounds. These findings suggest potential applications in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Herbicidal Activity
Research into N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, designed by connecting pharmacophores of known herbicides, has resulted in compounds with significant herbicidal activity. This includes 100% inhibition against certain weed species, highlighting the potential of these compounds in agricultural applications (Sun et al., 2020).
Anticancer Activity
Investigations into derivatives of isoxazole and thiophene-containing compounds have also demonstrated potential anticancer activities. Compounds have shown to induce apoptosis and inhibit cell cycle kinases in cancer cell lines, presenting a promising avenue for the development of new anticancer drugs (Nițulescu et al., 2015).
Enzyme Inhibition
Some synthesized compounds have been explored for their inhibitory effects on specific enzymes, such as carbonic anhydrase isoenzymes. These studies have revealed potent inhibition effects, suggesting applications in the treatment of diseases where enzyme regulation is a therapeutic target (Boztaş et al., 2015).
Immunopharmacological Profile
Research on novel isoxazol derivatives has shown disease-modifying action on adjuvant arthritis in rats, indicating potential as antirheumatic agents. These findings highlight the immunopharmacological applications of these compounds in managing autoimmune diseases (Bartlett & Schleyerbach, 1985).
Mechanism of Action
The underlying excitation-neurogenesis signaling of “N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide” is comprised of, at least in part, an initial NMDA receptor- and L-type channels-mediated Ca2+ influx, followed by an activation of CaMKII, phosphorylation/nuclear export of the MEF2 repressor HDAC5, the subsequent de-repression of MEF2, and the eventual activation of the HDAC-MEF2 epigenetic/transcriptional regulatory network .
properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(12-5-7-14-17-12)15(10-3-4-10)8-6-11-2-1-9-18-11/h1-2,5,7,9-10H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYNTGMKWUAOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

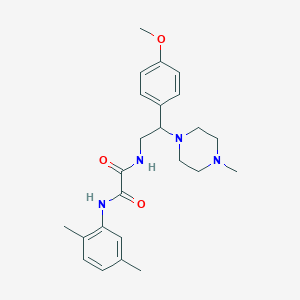
![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452389.png)
![6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2452390.png)
![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)anilino]-2-thioxo-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B2452391.png)
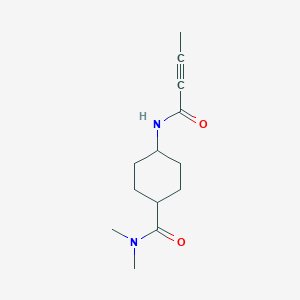
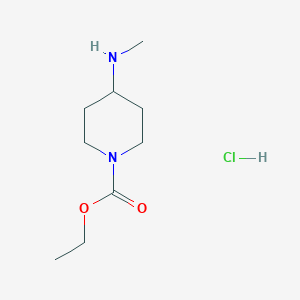
![1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2452396.png)
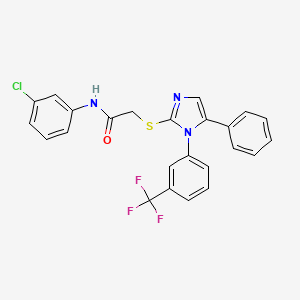
![benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2452400.png)

![3-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]-2-butanone](/img/structure/B2452402.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)
